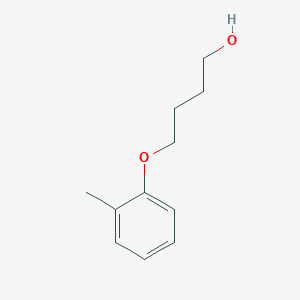

4-(2-Methylphenoxy)-1-butanol

Description

The exact mass of the compound this compound is 180.115029749 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenoxy)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10-6-2-3-7-11(10)13-9-5-4-8-12/h2-3,6-7,12H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJMNGCSHAXCOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306938 | |

| Record name | 4-(2-Methylphenoxy)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60222-63-1 | |

| Record name | 4-(2-Methylphenoxy)-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60222-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylphenoxy)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Principles of Aryl Alkyl Ether and Alcohol Functionalities

The alcohol functional group, characterized by a hydroxyl (-OH) group attached to a saturated carbon atom, is a cornerstone of organic chemistry. solubilityofthings.comvedantu.com The general formula for alcohols is R-OH, where R represents an alkyl or aryl group. teachy.aivedantu.com The presence of the hydroxyl group makes alcohols polar and capable of forming hydrogen bonds, which leads to higher boiling points compared to hydrocarbons of similar molecular weight and enhances their solubility in water. teachy.aisolubilityofthings.com Alcohols can be classified as primary, secondary, or tertiary, a distinction that is crucial for predicting the outcomes of chemical reactions. solubilityofthings.com They are versatile reactants, participating in oxidation, substitution, and esterification reactions. solubilityofthings.comvedantu.com

Aryl alkyl ethers feature an oxygen atom connected to both an aromatic ring and an alkyl group. This structure is a key component in many pharmaceuticals. nih.gov The synthesis of aryl alkyl ethers is a frequently performed reaction in the pharmaceutical industry and can be achieved through methods like the Williamson ether synthesis, which involves the reaction of a phenolate (B1203915) with an alkyl halide. nih.govresearchgate.net More advanced methods involve transition-metal-catalyzed C–O bond formation. nih.gov

Significance of Functional Group Interplay in Complex Molecular Design

The presence of multiple functional groups within a single molecule creates a complex interplay that governs its physical, chemical, and biological properties. solubilityofthings.comcutm.ac.in The strategic manipulation of these groups is a fundamental aspect of medicinal chemistry and drug design. reachemchemicals.comcutm.ac.in The three-dimensional arrangement of functional groups is critical, as it determines how a molecule interacts with biological macromolecules like proteins and receptors. cutm.ac.in

The combination of an aryl alkyl ether and an alcohol functionality within the same molecule, as seen in aryloxyalkanols, can lead to unique properties. The ether group can influence the molecule's conformation and lipophilicity, while the alcohol group can participate in hydrogen bonding and serve as a site for further chemical modification. ashp.org This interplay is crucial in the development of new therapeutic agents, as chemists can fine-tune the properties of a molecule to enhance its desired biological activity while minimizing adverse effects. reachemchemicals.comsolubilityofthings.com

Rationale for Investigating Substituted Phenoxybutanol Derivatives

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the ether linkage (C-O bond), as this corresponds to well-established ether synthesis reactions. amazonaws.come3s-conferences.org

Two primary bond disconnections can be considered:

Disconnection A (Alkyl C-O bond): This break suggests a nucleophilic substitution where an o-cresolate anion acts as the nucleophile attacking a 4-carbon electrophile bearing a leaving group. This leads back to o-cresol (B1677501) and a 1,4-disubstituted butane, such as 1-bromo-4-butanol or 1,4-dibromobutane. This is the most common strategy for Williamson ether synthesis.

Disconnection B (Aryl C-O bond): This less common disconnection for classical methods involves a butoxide nucleophile and an activated aryl electrophile. Modern cross-coupling reactions, however, make this a viable route, starting from 1-butanol (B46404) (or a protected derivative) and an o-tolyl halide (e.g., 2-bromotoluene). libretexts.org

The process of synthetic planning starts with the final product and works backward to determine the necessary reactants. amazonaws.com This analytical approach allows chemists to devise multiple potential synthetic routes, which can then be evaluated for feasibility and efficiency. oregonstate.edu

Classical Etherification Strategies

Traditional methods for ether synthesis remain highly relevant for producing aryl alkyl ethers due to their reliability and straightforward procedures.

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comnumberanalytics.com To synthesize this compound, this method involves the reaction of the sodium or potassium salt of o-cresol (o-cresolate) with a suitable four-carbon alkyl halide, such as 1-bromo-4-butanol or 1,4-dibromobutane.

The first step is the deprotonation of o-cresol, a phenolic compound that is more acidic than typical alcohols, using a moderately strong base like sodium hydroxide (B78521) (NaOH) or a stronger base like sodium hydride (NaH) to form the phenoxide nucleophile. masterorganicchemistry.comgordon.edu This nucleophile then displaces a halide from the alkylating agent. wvu.edu For the SN2 mechanism to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.comnumberanalytics.com

| Component | Example | Purpose/Comment |

| Phenol | o-Cresol | The aryl component of the target ether. |

| Alkylating Agent | 1-Bromo-4-butanol, 1,4-Dichlorobutane | Primary halide is optimal for SN2. numberanalytics.com Reactivity order: I > Br > Cl. francis-press.com |

| Base | NaOH, KOH, NaH, K₂CO₃ | Generates the phenoxide nucleophile. gordon.eduprepchem.com |

| Solvent | Acetone, DMF, DMSO, THF | Polar aprotic solvents can accelerate SN2 reactions. masterorganicchemistry.comnumberanalytics.com |

| Catalyst | KI (if using alkyl chloride) | Facilitates halide exchange to the more reactive iodide. francis-press.com |

The Mitsunobu reaction provides a mild and versatile method for forming ethers from an alcohol and a nucleophile, including phenols. wikipedia.orgbyjus.com It allows for the direct coupling of o-cresol with 1,4-butanediol. The reaction is driven by the formation of a stable triphenylphosphine (B44618) oxide byproduct.

The process involves activating the butanediol (B1596017) with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The triphenylphosphine and DEAD combine to form a betaine, which then deprotonates the phenol. wikipedia.org The resulting phenoxide acts as the nucleophile, attacking one of the alcohol carbons of the activated diol in an SN2 displacement. While the reaction is highly effective for many substrates, the acidity of the phenolic proton is a key factor. researchgate.netnih.gov

| Reagent | Typical Example | Role in Reaction |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol, is converted to PPh₃=O. wikipedia.org |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Oxidizing agent, facilitates the reaction. wikipedia.orgbyjus.com |

| Alcohol | 1,4-Butanediol | The alkyl source for the ether. |

| Nucleophile | o-Cresol | The aryl source for the ether. |

| Solvent | Tetrahydrofuran (THF), Dioxane | Aprotic solvents are commonly used. wikipedia.org |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving high selectivity is crucial in the synthesis of this compound to ensure the desired product is formed efficiently and to minimize the formation of impurities that complicate purification.

Control of O-Alkylation Selectivity

The primary challenge in the alkylation of a phenol is directing the reaction to the oxygen atom (O-alkylation) to form an ether, rather than to the aromatic ring (C-alkylation) to form a substituted phenol. The selectivity is governed by the reaction conditions. According to the Hard and Soft Acids and Bases (HSAB) principle, the phenoxide ion is an ambident nucleophile with a "hard" oxygen center and a "softer" carbon center (at the ortho and para positions).

Generally, conditions that favor an ionic interaction promote O-alkylation. This includes the use of polar aprotic solvents and alkali metal cations (like K⁺ or Na⁺) that associate strongly with the phenoxide oxygen. medcraveonline.com Conversely, conditions that favor covalent character, such as the use of less polar solvents and softer metal cations, can increase the proportion of C-alkylation. Phase-transfer catalysis (PTC) is a particularly effective method for achieving selective O-alkylation of phenols. medcraveonline.com By using a quaternary ammonium (B1175870) salt as the catalyst, a "naked" and highly reactive phenoxide anion is generated in the organic phase, which readily undergoes O-alkylation.

| Factor | Favors O-Alkylation (Ether Formation) | Favors C-Alkylation (Ring Substitution) |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) that solvate the cation but not the anion. medcraveonline.com | Non-polar or protic solvents that may favor aggregation or specific solvation effects. |

| Base/Counter-ion | Strong bases that produce a "free" phenoxide ion (e.g., NaH, KH). Use of K⁺ or Cs⁺ over Li⁺. medcraveonline.com | Weaker bases or conditions where the cation has a more covalent character. |

| Leaving Group | Good leaving groups (Iodide, Bromide, Tosylate) on the alkylating agent. | Poorer leaving groups that may require higher temperatures, leading to side reactions. |

| Methodology | Phase-transfer catalysis (PTC) or modern copper-catalyzed methods under optimized conditions. organic-chemistry.orgmedcraveonline.com | Classical Friedel-Crafts alkylation conditions (Lewis acid catalyst). |

Purification and Isolation Methodologies in Academic Synthetic Laboratories

Following the synthesis, the crude reaction mixture contains the desired product, this compound, as well as unreacted starting materials, catalyst residues, and potential byproducts. A systematic purification strategy is therefore essential to isolate the compound in high purity.

Chromatographic Separation Techniques

Chromatography is the cornerstone of purification in modern organic synthesis labs. libretexts.org For a moderately polar compound like this compound, a typical workflow involves initial analysis by Thin Layer Chromatography (TLC) followed by preparative purification using column chromatography. bnmv.ac.in

Thin Layer Chromatography (TLC): A small sample of the crude reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel). The plate is developed in a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate). This allows for rapid visualization of the reaction's progress and the number of components in the mixture, aiding in the selection of conditions for column chromatography. bnmv.ac.in

Column Chromatography: This is the primary method for purifying gram-scale quantities of the product. The crude material is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent (eluent), or a gradient of solvents of increasing polarity, is passed through the column. libretexts.org Components of the mixture separate based on their differential adsorption to the silica gel; less polar compounds travel down the column faster, while more polar compounds are retained longer. For this compound, a gradient of ethyl acetate (B1210297) in hexane would likely be effective, with the product eluting after non-polar byproducts and before highly polar impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related isomers, HPLC can be employed. mdpi.com Using specialized columns, such as those with a biphenyl (B1667301) stationary phase, can provide enhanced selectivity for separating aromatic and phenolic compounds. mdpi.com

Crystallization and Recrystallization Protocols

Crystallization is a powerful purification technique for solid compounds, leveraging differences in solubility between the desired compound and its impurities. If this compound is a solid at room temperature, or if it can be induced to crystallize, recrystallization is an excellent final purification step.

The general protocol involves dissolving the crude solid in a minimum amount of a suitable hot solvent. rochester.edu The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor). The choice of solvent is critical; the ideal solvent dissolves the compound well when hot but poorly when cold. iucr.org

If the compound is isolated as an oil, which is common for organic molecules, several techniques can be attempted. iucr.org Trituration, which involves stirring the oil with a solvent in which it is insoluble (like cold hexanes), can sometimes wash away impurities and induce crystallization. iucr.org Alternatively, purification must rely solely on chromatography.

| Solvent | Polarity | Typical Use |

|---|---|---|

| Hexane / Heptane | Non-polar | Often used as the "poor" solvent in a mixed-solvent system. Good for precipitating compounds from more polar solvents. rochester.edu |

| Toluene | Slightly Polar | Good for crystallizing aromatic compounds. rochester.edu |

| Ethyl Acetate | Polar Aprotic | A versatile solvent, often used in combination with hexanes to fine-tune polarity. rochester.edu |

| Isopropanol / Ethanol (B145695) | Polar Protic | Good for compounds with hydrogen-bonding capability, like alcohols. iucr.org |

| Water | Very Polar | Used for water-soluble solids, or as the anti-solvent with water-miscible organic solvents like ethanol or acetone. rochester.edu |

Scalability Studies for Academic Preparative Purposes

Scaling up a chemical synthesis from a small, analytical scale (milligrams) to a larger, preparative scale (multi-grams) for academic purposes introduces several challenges that must be addressed to maintain yield and purity. For the Williamson ether synthesis of this compound, key considerations include reaction homogeneity, temperature control, reagent addition rates, and purification methods. tandfonline.com

Temperature Control: Exothermic reactions can become difficult to control on a larger scale due to the change in the surface-area-to-volume ratio. While the Williamson ether synthesis is not intensely exothermic, the initial deprotonation step can generate heat. On a preparative scale, the reaction may require an ice bath during the addition of the base to maintain the desired temperature.

Purification: Purification of multi-gram quantities of product requires different techniques than those used for small-scale reactions. While column chromatography is feasible, it can become cumbersome and solvent-intensive. For a liquid product like this compound, vacuum distillation is often a more practical and efficient method for purification on a larger scale, provided the compound is thermally stable.

Solvent-Free and Microwave-Assisted Conditions: To address some of the challenges of scalability, alternative methods have been explored for Williamson ether synthesis. Microwave-assisted synthesis can dramatically reduce reaction times and, when combined with flow chemistry systems, can offer a viable path for scale-up. researchgate.net Solvent-free methods, often using a solid base like potassium carbonate, are also attractive for larger-scale preparations as they simplify the workup and reduce chemical waste. orgchemres.org

The following table outlines potential adjustments when scaling the synthesis for academic preparative purposes.

Interactive Data Table: Scalability Considerations for Synthesis

| Parameter | Small Scale (e.g., 1-5 mmol) | Preparative Scale (e.g., 50-100 mmol) | Rationale for Change |

| Heating | Heating mantle with magnetic stirring | Mechanical stirrer, larger heating mantle, potential oil bath for even heating | Ensures homogenous mixing and temperature distribution in a larger volume. |

| Reagent Addition | All at once or in portions | Slow, dropwise addition of alkyl halide | To control any potential exotherm and maintain a steady reaction rate. |

| Workup | Separatory funnel extraction | Larger separatory funnel, potentially multiple extractions | To handle larger volumes of aqueous and organic layers efficiently. |

| Purification | Flash column chromatography | Vacuum distillation | More efficient and practical for purifying larger quantities of a liquid product. |

| Reaction Time | Typically 2-4 hours | May require longer reaction times (4-8 hours) or monitoring by TLC/GC-MS to ensure completion | To account for slower heat and mass transfer in larger volumes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the this compound structure.

High-field ¹H and ¹³C NMR spectra offer an unambiguous fingerprint of this compound. The chemical shift (δ) of each nucleus is influenced by its local electronic environment, with electronegative atoms like oxygen causing a downfield shift to a higher ppm value. docbrown.info The analysis of these spectra allows for the assignment of every proton and carbon in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. For this compound, distinct signals are expected for the aromatic protons, the methyl group protons, and the protons of the butanol chain, including the hydroxyl proton. The integration of these signals corresponds to the number of protons in each environment. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule. docbrown.info Given the lack of symmetry in this compound, a total of 11 distinct signals are anticipated, corresponding to the 11 carbon atoms in its structure. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.camagritek.com

Predicted NMR Data for this compound

The following tables present the predicted ¹H and ¹³C NMR chemical shifts and coupling patterns. These predictions are based on established principles and data from analogous structures such as 1-butanol and substituted phenoxy compounds. docbrown.infodocbrown.infonih.gov

Table 1: Predicted ¹H NMR Data (CDCl₃)

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 6.8 - 7.2 | Multiplet | - |

| -O-CH ₂- (H-1') | ~4.0 | Triplet | ~6.5 |

| -CH ₂-OH (H-4') | ~3.7 | Triplet | ~6.5 |

| -CH₂-CH ₂-CH₂- (H-2') | ~1.9 | Quintet | ~6.5 |

| -CH₂-CH ₂-CH₂OH (H-3') | ~1.7 | Quintet | ~6.5 |

| Ar-CH ₃ | ~2.2 | Singlet | - |

| -OH | Variable | Singlet (broad) | - |

Table 2: Predicted ¹³C NMR Data (CDCl₃)

| Carbon Atom | Predicted δ (ppm) | DEPT-135 |

| C=O (Aromatic, C-1) | ~156 | Quaternary |

| C-CH₃ (Aromatic, C-2) | ~127 | Quaternary |

| Aromatic C H | 111 - 131 | Positive |

| -O-C H₂- (C-1') | ~68 | Negative |

| -C H₂-OH (C-4') | ~62 | Negative |

| -O-CH₂-C H₂- (C-2') | ~30 | Negative |

| -CH₂-C H₂-CH₂OH (C-3') | ~26 | Negative |

| Ar-C H₃ | ~16 | Positive |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular puzzle by revealing correlations between nuclei. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-1' and H-2', H-2' and H-3', and H-3' and H-4', confirming the connectivity of the butanol chain. It would also reveal couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. columbia.edu This technique is invaluable for definitively assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.0 ppm would show a cross-peak with the carbon signal at ~68 ppm, assigning them to H-1' and C-1', respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to three bonds. columbia.edu This is critical for connecting different fragments of the molecule. Key HMBC correlations would include:

A cross-peak between the methyl protons (~2.2 ppm) and the aromatic carbons C-1, C-2, and C-3.

A correlation between the H-1' protons (~4.0 ppm) and the aromatic ether carbon (C-1, ~156 ppm), unequivocally linking the butanol chain to the phenoxy ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This provides insights into the 3D conformation of the molecule. A potential NOESY correlation between the aromatic methyl protons and the H-1' protons of the side chain would confirm their spatial proximity.

While solution-state NMR characterizes molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) provides information on the structure, conformation, and packing of molecules in the crystalline or amorphous solid phase. For ether compounds, ssNMR can reveal conformational differences that are averaged out in solution. nih.govresearchgate.net The ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) spectrum of solid this compound could exhibit peak splitting not seen in the solution spectrum. researchgate.net Such multiplicities would indicate the presence of crystallographically non-equivalent carbon atoms, arising from specific molecular packing arrangements or distinct conformations of the butanol chain in the solid state. nih.gov This technique is particularly powerful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₁H₁₆O₂. HRMS would be used to confirm its theoretical monoisotopic mass, providing definitive proof of the compound's elemental composition. researchgate.net

Table 3: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Theoretical Monoisotopic Mass | 180.11503 u |

In tandem mass spectrometry (MS/MS), the molecular ion (or a specific fragment ion) is selected and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The analysis of these fragments provides detailed structural information and helps to piece together the molecular structure. nih.gov

For this compound, the fragmentation pattern would be dictated by the presence of the ether linkage and the primary alcohol functional group. Key fragmentation pathways would include: libretexts.orglibretexts.org

Alpha-Cleavage at the Ether Linkage: The bond between the butyl chain's first carbon and the ether oxygen is a likely point of cleavage. This can lead to the formation of a stable 2-methylphenoxonium ion.

Cleavage of the Butyl Chain: Fragmentation can occur along the C-C bonds of the butanol side chain.

Loss of Water: Alcohols readily lose a molecule of water (18 u) under ionization, which would result in a fragment ion at m/z 162.1. libretexts.orgwhitman.edu

Benzylic-type Cleavage: The aromatic ring can undergo rearrangements and fragmentations, often leading to characteristic aromatic ions.

Table 4: Predicted Key Fragments in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Structure/Identity |

| 180 | [M]⁺ (Molecular Ion) |

| 162 | [M - H₂O]⁺ |

| 108 | [HOC₆H₄CH₃]⁺ (cresol-type ion) |

| 107 | [OC₆H₄CH₃]⁺ (2-methylphenoxy ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 73 | [CH₂(CH₂)₂CH₂OH]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for assessing the purity of this compound and identifying any volatile impurities. In a typical GC-MS analysis, the sample is volatilized and separated on a chromatographic column before being detected by a mass spectrometer. The retention time from the gas chromatograph provides a measure of the compound's identity, while the mass spectrometer yields a fragmentation pattern that serves as a molecular fingerprint.

For this compound, the mass spectrum is characterized by specific fragmentation pathways. The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (180.24 g/mol ). Key fragmentation patterns arise from the cleavage of the ether linkage and the butanol side chain.

Common fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom of the alcohol, leading to the loss of a C₃H₇ radical and formation of a fragment at m/z 31 ([CH₂OH]⁺).

Ether Cleavage: Scission of the bond between the butoxy chain and the phenoxy group can occur in two ways. Cleavage at the alkyl side of the ether oxygen can generate a tolyloxy radical and a butanol-derived cation. More commonly, cleavage of the aryl-oxygen bond can lead to the formation of a prominent ion corresponding to the cresol-derived fragment. The most characteristic fragment is often the tolyloxy cation or a related rearrangement product at m/z 107 or the tropylium (B1234903) ion at m/z 91.

Loss of Water: Dehydration of the primary alcohol can result in a fragment at [M-18]⁺.

Butanol Chain Fragmentation: Cleavage along the four-carbon chain can produce a series of characteristic alkane fragments.

The presence of any unexpected peaks in the chromatogram would indicate volatile impurities, which can be identified by their unique mass spectra.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Fragmentation Pathway |

| 180 | [C₁₁H₁₆O₂]⁺ | Molecular Ion [M]⁺ |

| 108 | [C₇H₈O]⁺ | o-cresol |

| 107 | [C₇H₇O]⁺ | Hydroxytropylium ion |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 73 | [C₄H₉O]⁺ | Butoxy fragment |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 31 | [CH₂OH]⁺ | Alpha-cleavage at the alcohol |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to its alcohol, ether, and aromatic components. libretexts.org

The key vibrational modes identified in the spectrum are:

O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol groups. libretexts.orgdocbrown.info

C-H Stretches (Aliphatic): Absorptions corresponding to the stretching of C-H bonds in the butyl chain typically appear in the 2960-2850 cm⁻¹ range. docbrown.info

C-H Stretches (Aromatic): The stretching vibrations of C-H bonds on the aromatic ring are expected to be found at wavenumbers just above 3000 cm⁻¹.

C=C Stretches (Aromatic): Aromatic ring skeletal vibrations typically result in several sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region.

C-O Stretches: The spectrum will contain two distinct C-O stretching absorptions. The aryl ether C-O stretch appears as a strong band around 1260-1200 cm⁻¹, while the primary alcohol C-O stretch is observed in the 1075-1000 cm⁻¹ range. libretexts.orgspecac.com

Analysis of the fingerprint region (below 1500 cm⁻¹) provides a unique pattern of absorptions that can be used for definitive identification when compared against a reference spectrum. docbrown.info

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3600-3200 | O-H Stretch | Alcohol | Strong, Broad |

| 3100-3000 | C-H Stretch | Aromatic | Medium, Sharp |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong, Sharp |

| 1600-1585 | C=C Stretch | Aromatic Ring | Medium |

| 1500-1450 | C=C Stretch | Aromatic Ring | Medium |

| 1260-1200 | C-O-C Asymmetric Stretch | Aryl Ether | Strong |

| 1075-1000 | C-O Stretch | Primary Alcohol | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the nature of its chromophores. The primary chromophore in this compound is the 2-methylphenoxy group.

The butanol chain itself does not absorb significantly in the standard UV-Vis range (200-800 nm). nih.gov The absorption spectrum is therefore dominated by the π → π* transitions of the electrons in the aromatic ring. A typical aromatic ether exhibits two main absorption bands:

A strong primary absorption band (E-band) around 220 nm.

A weaker secondary absorption band (B-band) with fine structure in the 260-280 nm region.

The presence of the methyl group (an auxochrome) on the aromatic ring is expected to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted phenol or anisole. The solvent used for the analysis can also influence the exact position and intensity of these peaks.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~220-230 | π → π* (E-band) | Aromatic Ring |

| ~270-280 | π → π* (B-band) | Aromatic Ring |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination (if crystalline)

X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis is only applicable if this compound can be obtained in a crystalline form. As of the latest available data, there are no publicly accessible crystallographic reports for this specific compound in databases such as the Crystallography Open Database. crystallography.netugr.es

Should a single crystal of sufficient quality be grown, single-crystal XRD analysis would provide a wealth of structural information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal lattice.

Space Group: The set of symmetry operations that describe the crystal's structure.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the asymmetric unit.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form.

Intermolecular Interactions: Detailed insights into non-covalent interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

Powder X-ray Diffraction (PXRD) could be used on a microcrystalline sample to identify the crystalline phase and assess its purity against a known standard, but it provides less detailed structural information than single-crystal XRD. researchgate.net

Reactivity and Transformational Chemistry of 4 2 Methylphenoxy 1 Butanol

Chemical Transformations at the Primary Alcohol Functionality

The terminal primary alcohol group is a versatile site for a variety of chemical modifications, including oxidation, derivatization to esters and ethers, and nucleophilic substitution.

The primary alcohol of 4-(2-Methylphenoxy)-1-butanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are employed to achieve the partial oxidation to 4-(2-Methylphenoxy)butanal. Reagents such as Pyridinium Chlorochromate (PCC) are effective for this transformation. The reaction is typically carried out in an anhydrous solvent like dichloromethane (CH2Cl2) to prevent over-oxidation to the carboxylic acid. Another highly selective method is the Dess-Martin oxidation, which uses the Dess-Martin periodinane (DMP) reagent. This method is known for its mild conditions (room temperature, neutral pH) and high yields.

For the complete oxidation to 4-(2-Methylphenoxy)butanoic acid, stronger oxidizing agents are required. Chromic acid (H2CrO4), often generated in situ from chromium trioxide (CrO3) or sodium dichromate (Na2Cr2O7) in aqueous sulfuric acid, is a classic reagent for this purpose. The reaction typically involves heating the alcohol with an excess of the oxidizing agent to ensure the complete conversion of the intermediate aldehyde to the carboxylic acid. A related compound, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), is a known herbicide, indicating that the synthesis of this type of carboxylic acid from its corresponding alcohol is a well-established transformation.

Table 1: Oxidation Reactions of Primary Alcohols

| Product | Reagent | Solvent | Key Conditions |

|---|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane | Anhydrous, Room Temperature |

| Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane | Anhydrous, Room Temperature |

| Carboxylic Acid | Chromic Acid (H2CrO4) | Aqueous Sulfuric Acid | Excess oxidant, Heat |

The hydroxyl group of this compound can be readily converted into esters and ethers, which are valuable derivatives for various applications.

Esterification: The formation of esters from this compound can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4). This is an equilibrium-driven process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. Another common method is acylation with an acid anhydride, like acetic anhydride, which is often catalyzed by a base or a strong acid. This reaction is generally faster and more efficient than Fischer esterification for producing the corresponding acetate (B1210297) ester.

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the ether. For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions.

Table 2: Derivatization Reactions of this compound

| Derivative | Reaction Type | Reagents | Catalyst |

|---|---|---|---|

| Ester | Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid) | H2SO4 |

| Ester | Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Acid or Base |

| Ether | Williamson Ether Synthesis | Alkyl Halide (e.g., Methyl Iodide) | Strong Base (e.g., NaH) |

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. One common strategy is to convert the alcohol into a tosylate by reacting it with tosyl chloride in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by a variety of nucleophiles. For example, reaction with a bromide salt, such as sodium bromide, would yield 1-bromo-4-(2-methylphenoxy)butane via an SN2 mechanism. Alternatively, direct reaction with strong hydrohalic acids like HBr or HI can also lead to the corresponding alkyl halides, although this can sometimes be complicated by reactions at the aryl ether linkage under harsh acidic conditions.

Reactions Involving the Aryl Ether Moiety

The aryl ether group in this compound is generally stable but can undergo cleavage or rearrangement under specific, often forcing, conditions.

The cleavage of aryl alkyl ethers typically requires strong acids, most commonly HBr or HI. HCl is generally not effective. The reaction proceeds by protonation of the ether oxygen, making the alcohol a good leaving group. A halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms.

In the case of this compound, the cleavage will occur at the alkyl C-O bond. The nucleophilic attack by the halide (Br- or I-) will happen at the butoxy carbon, as the sp2-hybridized carbon of the aromatic ring is resistant to nucleophilic substitution. This results in the formation of o-cresol (B1677501) and 1,4-dihalobutane (if excess acid is used to substitute the alcohol). The mechanism is typically SN2 for primary alkyl ethers.

Mechanistic studies on aryl ether cleavage often focus on the conditions required to break the strong C-O bond and the factors influencing the reaction pathway (SN1 vs. SN2). For aryl alkyl ethers with primary alkyl chains, the reaction follows an SN2 pathway where the halide attacks the less sterically hindered alkyl carbon.

While less common for simple alkyl aryl ethers without specific activating groups, rearrangement reactions are a possibility.

Claisen Rearrangement: The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that is characteristic of allyl aryl ethers. For a compound like this compound, this reaction is not directly applicable as it lacks the required allyl group. However, if the butanol was first converted to an allyl ether, a subsequent Claisen rearrangement could be induced, typically by heating, to form an ortho-allyl phenol (B47542) derivative.

Fries Rearrangement: The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. To make this compound a substrate for this reaction, it would first need to be acylated at the phenolic oxygen. Since the starting material is an ether, not a phenolic ester, the Fries rearrangement is not a direct reaction of this compound. However, if one were to start with an ester of o-cresol, for example, o-cresyl acetate, a Fries rearrangement could be induced with a Lewis acid like AlCl3. This would result in the migration of the acetyl group to the ortho or para position of the aromatic ring, yielding an acyl phenol. The regioselectivity of the rearrangement can often be controlled by temperature and solvent choice, with lower temperatures favoring the para product and higher temperatures favoring the ortho product.

Electrophilic Aromatic Substitution on the 2-Methylphenoxy Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity and orientation of substitution on the 2-methylphenoxy ring of this compound are governed by the electronic effects of the two existing substituents: the methyl group (-CH₃) and the 4-butoxy group (-O-(CH₂)₃CH₂OH).

The position of electrophilic attack on a substituted benzene ring is determined by the nature of the substituents already present. wikipedia.org Substituents are broadly classified as activating or deactivating and as ortho, para-directing or meta-directing.

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orglumenlearning.com This electron donation also stabilizes the cationic intermediate (arenium ion) formed during the reaction, lowering the activation energy. libretexts.orglibretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive than benzene. msu.edu

In this compound, both the methyl group and the alkoxy group are activating and ortho, para-directing. masterorganicchemistry.comyoutube.com

The 4-Butoxy Group (-O-(CH₂)₃CH₂OH): This alkoxy group is a strong activating group. The oxygen atom adjacent to the ring has lone pairs of electrons that it can donate into the aromatic π-system through resonance. libretexts.org This effect significantly increases the electron density at the carbons ortho (positions 3 and 5) and para (position 6) to the ether linkage. While it has a minor electron-withdrawing inductive effect due to oxygen's electronegativity, the powerful electron-donating resonance effect dominates, making it a strong activator and an ortho, para-director. lumenlearning.comlibretexts.org

The Methyl Group (-CH₃): The methyl group is a weak activating group. It donates electron density primarily through an inductive effect (the +I effect) and hyperconjugation. libretexts.orgdocbrown.info This donation also stabilizes the arenium ion intermediate, particularly when the positive charge is on the adjacent carbon. libretexts.org It is also an ortho, para-director.

Additive Effects: When multiple substituents are present, their directing effects are additive. uomustansiriyah.edu.iq In this molecule, the powerful resonance-donating alkoxy group is the dominant directing group compared to the weakly activating methyl group. youtube.com Therefore, incoming electrophiles will be directed primarily to the positions that are ortho and para to the butoxy group. The available positions are C3 (meta to -CH₃), C5 (meta to -CH₃), and C6 (ortho to -CH₃). Of these, the positions ortho (C3, C5) and para (position unavailable, occupied by the methyl group) to the strongly activating butoxy group are most favored. Due to steric hindrance from the adjacent methyl group, substitution at the C3 position may be less favored than at the C5 position.

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -O-(CH₂)₃CH₂OH (Alkoxy) | Strong Resonance Donation (+R), Weak Inductive Withdrawal (-I) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Weak Inductive Donation (+I) | Weakly Activating | Ortho, Para |

Given the activated nature of the 2-methylphenoxy ring, it readily undergoes common electrophilic aromatic substitution reactions. For highly activated rings like phenols or their ethers, these reactions can often proceed under milder conditions than those required for benzene. chemistrysteps.commasterorganicchemistry.com

Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring. It is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com For activated rings, nitric acid alone may be sufficient. masterorganicchemistry.com The nitronium ion is then attacked by the electron-rich aromatic ring.

Predicted Products: The major products would be 5-nitro-4-(2-methylphenoxy)-1-butanol and 3-nitro-4-(2-methylphenoxy)-1-butanol, with the 5-nitro isomer likely favored due to reduced steric hindrance from the methyl group.

Halogenation: This involves the substitution of a hydrogen atom with a halogen (Cl, Br, I). For activated aromatic rings, the reaction with bromine (Br₂) or chlorine (Cl₂) can often proceed without a catalyst. chemistrysteps.com For less reactive systems, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is used to polarize the halogen molecule, creating a more potent electrophile. wikipedia.orgmasterorganicchemistry.comwikipedia.org

Predicted Products: Bromination would yield primarily 5-bromo-4-(2-methylphenoxy)-1-butanol and some 3-bromo-4-(2-methylphenoxy)-1-butanol.

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or concentrated sulfuric acid. docbrown.infowikipedia.org The electrophile is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.com A key feature of aromatic sulfonation is its reversibility; the sulfonic acid group can be removed by heating with dilute aqueous acid. wikipedia.orgopenochem.orglibretexts.org

Predicted Products: The reaction would yield 5-(4-hydroxybutoxy)-4-methylbenzenesulfonic acid and 3-(4-hydroxybutoxy)-4-methylbenzenesulfonic acid. The reversibility of the reaction means that product distribution can be influenced by thermodynamic versus kinetic control. thecatalyst.orgstackexchange.com

| Reaction | Typical Reagents | Electrophile | Major Predicted Products |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 5-Nitro-4-(2-methylphenoxy)-1-butanol |

| Bromination | Br₂, FeBr₃ (or no catalyst) | Br⁺ (polarized Br-Br bond) | 5-Bromo-4-(2-methylphenoxy)-1-butanol |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | SO₃ or HSO₃⁺ | 5-(4-hydroxybutoxy)-4-methylbenzenesulfonic acid |

Catalyst Design and Performance in Reactions Involving the Compound

Catalysts play a crucial role in controlling the rate and selectivity of reactions involving this compound. The choice of catalyst depends on which part of the molecule is being targeted: the aromatic ring or the ether and alcohol functional groups.

For electrophilic aromatic substitution reactions, the catalyst's primary function is to generate a sufficiently reactive electrophile. libretexts.org

Lewis Acids: In reactions like halogenation and Friedel-Crafts alkylation/acylation, Lewis acids such as AlCl₃, FeCl₃, FeBr₃, and ZrCl₄ are essential. scispace.comresearchgate.netlibretexts.org They function by accepting a pair of electrons from the electrophilic reagent (e.g., Br₂), creating a highly polarized complex or a discrete cation, which is then readily attacked by the aromatic ring. masterorganicchemistry.commakingmolecules.com The performance of these catalysts is high for typical aromatic compounds, and due to the activated nature of the 2-methylphenoxy ring, catalytic amounts are generally sufficient.

Brønsted Acids: Strong protic acids, most notably sulfuric acid, are catalysts for nitration and sulfonation. In nitration, H₂SO₄ protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion electrophile. masterorganicchemistry.com In sulfonation, sulfuric acid helps generate the sulfur trioxide electrophile. nih.gov

For reactions involving the ether or alcohol functionalities, different catalytic strategies are employed.

Acid-Catalyzed Ether Cleavage: While ethers are generally unreactive, they can be cleaved by strong acids like HBr and HI. The reaction involves protonation of the ether oxygen by the acid, converting the alkoxy group into a good leaving group (an alcohol). This is followed by nucleophilic attack by the halide ion.

Halogenation of the Alcohol: The primary alcohol group can be converted to an alkyl halide. This transformation can be facilitated by various reagents, and recent methods have explored the use of Grignard reagents in one-pot halogenation reactions that proceed through mesylate intermediates. organic-chemistry.orgnih.govresearchgate.net

| Reaction Type | Target Functionality | Catalyst/Reagent Class | Examples | Catalyst Function |

|---|---|---|---|---|

| Halogenation (EAS) | Aromatic Ring | Lewis Acid | FeBr₃, AlCl₃, ZrCl₄ | Activate halogen to form a strong electrophile. |

| Nitration (EAS) | Aromatic Ring | Brønsted Acid | H₂SO₄ | Generate nitronium ion (NO₂⁺) from HNO₃. |

| Sulfonation (EAS) | Aromatic Ring | Brønsted Acid | H₂SO₄ (as solvent/catalyst) | Generate electrophile (SO₃). |

| Ether Cleavage | Ether Linkage | Strong Mineral Acid | HBr, HI | Protonate ether oxygen to create a good leaving group. |

Investigation of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are dictated by its structure, particularly the stability of intermediates and the energy of the final products.

Reaction Kinetics: The rate of electrophilic aromatic substitution is highly dependent on the substituents present on the ring.

Activation Energy: The presence of two activating groups (-CH₃ and -OR) on the aromatic ring significantly increases the rate of electrophilic substitution compared to benzene. uomustansiriyah.edu.iqmasterorganicchemistry.com These electron-donating groups stabilize the positive charge of the arenium ion intermediate that is formed in the slow, rate-determining step of the reaction. libretexts.orgmsu.edu This stabilization lowers the activation energy (Ea) for the reaction, leading to a faster rate. libretexts.org The transition states leading to the ortho and para products are lower in energy than the one leading to the meta product, which is why the former are formed faster. libretexts.org

Rate Profile: For very reactive aromatic compounds like phenolic ethers, the rate of reaction (e.g., nitration) can become so fast that it approaches the rate of diffusion-controlled encounter between the aromatic substrate and the electrophile in solution. rsc.org This indicates a very low activation barrier for the chemical reaction itself.

Kinetic vs. Thermodynamic Control: In some reversible reactions, like sulfonation, the product distribution can depend on the reaction conditions. stackexchange.com At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). thecatalyst.org At higher temperatures, the reaction is under thermodynamic control; since the reaction is reversible, the system reaches equilibrium, and the major product is the most stable one, even if it is formed more slowly. thecatalyst.orgstackexchange.com For this compound, steric hindrance between the sulfonic acid group and the adjacent methyl group could make the 3-sulfonated product less thermodynamically stable than the 5-sulfonated product.

Compound Name Reference Table

| Systematic Name | Common/Alternative Name |

|---|---|

| This compound | - |

| 5-Nitro-4-(2-methylphenoxy)-1-butanol | - |

| 3-Nitro-4-(2-methylphenoxy)-1-butanol | - |

| 5-Bromo-4-(2-methylphenoxy)-1-butanol | - |

| 3-Bromo-4-(2-methylphenoxy)-1-butanol | - |

| 5-(4-Hydroxybutoxy)-4-methylbenzenesulfonic acid | - |

| 3-(4-Hydroxybutoxy)-4-methylbenzenesulfonic acid | - |

| Benzene | - |

| Nitric Acid | - |

| Sulfuric Acid | - |

| Iron(III) Bromide | Ferric Bromide |

| Aluminum Chloride | - |

| Sulfur Trioxide | - |

Computational and Theoretical Studies of 4 2 Methylphenoxy 1 Butanol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular energies and wavefunctions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. Instead of calculating the complex wavefunction of a many-electron system, DFT determines the electron density, from which all ground-state properties can be derived. For 4-(2-Methylphenoxy)-1-butanol, a DFT study would begin with a geometry optimization. This process systematically adjusts the positions of the atoms to find the arrangement with the lowest possible potential energy, known as the ground state geometry.

Functionals such as B3LYP or PBE0, paired with a suitable basis set (e.g., 6-311++G(d,p)), would be used to calculate the electronic energy and geometric parameters. The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles that characterize the molecule's most stable three-dimensional structure. researchgate.netdergipark.org.tr

Table 1: Illustrative Predicted Ground State Geometric Parameters for this compound using DFT Note: These are representative values one would expect from a DFT calculation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | O(ether)-C(aromatic) | 1.37 Å |

| Bond Length | O(ether)-C(butyl) | 1.43 Å |

| Bond Length | C-O(hydroxyl) | 1.44 Å |

| Bond Length | O-H(hydroxyl) | 0.97 Å |

| Bond Angle | C(aromatic)-O-C(butyl) | 118.5° |

| Bond Angle | C-C-O(hydroxyl) | 109.8° |

| Dihedral Angle | C-O-C-C | ~180° (anti) |

The final output also includes the ground state electronic energy, a key thermodynamic value used in determining the stability of the molecule and the energetics of potential reactions.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, provide a foundational, albeit less accurate, alternative to DFT. These methods derive their results directly from quantum mechanical principles without relying on empirical data. While often used as a starting point for more complex calculations, they are particularly useful for analyzing electronic configurations.

A key output from these calculations is the description of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich phenoxy group, while the LUMO might be distributed across the aromatic ring.

Table 2: Illustrative Predicted Electronic Properties for this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

Conformational Analysis and Energy Landscape Exploration

Molecules with single bonds can rotate freely, leading to different spatial arrangements known as conformations or rotamers. libretexts.orglibretexts.org Conformational analysis is the study of the energies of these different arrangements to identify the most stable forms. libretexts.orglumenlearning.com For this compound, significant flexibility exists around the C-C bonds of the butanol chain and the C-O ether linkage.

To explore the energy landscape, a computational scan is performed. nih.gov This involves systematically rotating a specific dihedral angle (the angle between four connected atoms) in increments (e.g., every 15°) and calculating the molecule's potential energy at each step. wolfram.com Plotting energy versus the dihedral angle reveals the energy barriers to rotation and identifies the low-energy staggered conformations (like anti and gauche) and high-energy eclipsed conformations. libretexts.org The most stable conformer, corresponding to the global minimum on the potential energy surface, is the one the molecule is most likely to adopt. For the butanol chain, an anti conformation, where the phenoxy and hydroxyl groups are furthest apart, is often the most stable due to minimized steric hindrance. libretexts.org

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Conformation (along C2-C3 of butyl chain) | Dihedral Angle | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| Anti-Staggered | 180° | 0.0 (Global Minimum) | Most Stable |

| Gauche-Staggered | 60° | 3.8 | Stable (Local Minimum) |

| Eclipsed | 120° | 16.0 | Unstable (Transition State) |

| Fully Eclipsed | 0° | 21.0 | Least Stable (Transition State) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts with high accuracy. dergipark.org.trnih.gov The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in an experimental spectrum, especially for complex molecules. Machine learning models trained on large datasets of experimental and calculated shifts are further improving predictive accuracy, with root-mean-square errors (RMSE) for ¹H shifts often below 0.5 ppm. nih.gov

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Atom numbering starts from the hydroxyl-bearing carbon of the butanol chain (C1) and proceeds towards the ether linkage.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | 3.65 (t) | 62.5 |

| C2 (-CH₂-) | 1.80 (m) | 30.1 |

| C3 (-CH₂-) | 1.85 (m) | 26.0 |

| C4 (-CH₂O-) | 4.00 (t) | 67.8 |

| Aromatic C-H (ortho to O) | 6.90 (d) | 111.5 |

| Aromatic C-H (meta to O) | 7.20 (t) | 127.0 |

| Aromatic C-H (para to O) | 6.85 (t) | 121.1 |

| Aromatic C-H (ortho to CH₃) | 7.15 (d) | 130.8 |

| Aromatic C-O | - | 156.5 |

| Aromatic C-CH₃ | - | 126.9 |

| -CH₃ | 2.25 (s) | 16.2 |

| -OH | ~2.5 (variable, br s) | - |

IR Frequencies: Infrared (IR) spectroscopy identifies molecular functional groups by their characteristic vibrational frequencies. Computational methods can calculate the harmonic vibrational frequencies corresponding to each normal mode of the molecule. researchgate.net These calculated frequencies often have a systematic error compared to experimental values, so they are typically scaled by a known factor to improve agreement. The analysis provides a theoretical IR spectrum, showing the frequencies and intensities of absorptions for key bond stretches, bends, and torsions, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the vibrations of the aromatic ring. nih.govresearchgate.net

Table 5: Illustrative Predicted IR Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3450 |

| C-H Stretch (Aromatic) | Aromatic Ring | 3050-3100 |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850-2960 |

| C=C Stretch | Aromatic Ring | 1500-1600 |

| C-O Stretch | Ether (Aryl-Alkyl) | 1245 |

| C-O Stretch | Primary Alcohol | 1055 |

Reaction Mechanism Elucidation via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Pathways

Computational chemistry is instrumental in mapping the pathways of chemical reactions. To understand how this compound might react (e.g., in dehydration or substitution reactions), researchers can model the entire reaction coordinate. This involves identifying the reactants, products, and, most importantly, the high-energy transition state (TS) that connects them. nih.gov

A transition state is an unstable, transient species corresponding to the maximum energy point along a reaction path. Locating the TS geometry is a complex computational task that finds a "saddle point" on the potential energy surface. Once the TS is found, its energy can be used to calculate the activation energy (Ea) of the reaction.

To confirm that the identified TS correctly links the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net The IRC algorithm maps the minimum energy path downhill from the TS, ensuring one direction leads to the reactants and the other leads to the products.

Table 6: Illustrative Energy Profile for a Hypothetical Dehydration Reaction

| Species | Relative Energy (kJ/mol) |

|---|---|

| Reactant (this compound) | 0 |

| Transition State (TS) | +150 |

| Products (Alkene + H₂O) | +25 |

| Calculated Activation Energy (Ea) | 150 kJ/mol |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.govresearchgate.net MD simulations provide a "computational microscope" to observe dynamic processes and intermolecular interactions in a more realistic environment, such as in a solvent. dntb.gov.ua

An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and solving Newton's equations of motion for every atom over a period of nanoseconds to microseconds. The interactions between atoms are described by a "force field."

Such a simulation could reveal:

Solvation Structure: How water molecules arrange themselves around the hydrophilic alcohol group (forming hydrogen bonds) and the more hydrophobic phenoxy group.

Hydrogen Bonding Dynamics: The lifetime and strength of hydrogen bonds between the molecule's hydroxyl group and surrounding water molecules. researchgate.net

Conformational Dynamics: How the molecule flexes and changes its conformation in solution over time.

Aggregation Behavior: Whether multiple molecules of this compound tend to cluster together in solution. arxiv.org

Table 7: Illustrative Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Description |

|---|---|

| Force Field | OPLS-AA or CHARMM |

| Solvent | TIP3P Water |

| System Size | 1 solute molecule in ~2000 water molecules |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Key Analyses | Radial Distribution Functions (g(r)), Hydrogen Bond Analysis, RMSD |

Academic Applications and Broader Research Contexts

Role as a Synthetic Intermediate in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, a molecule like 4-(2-Methylphenoxy)-1-butanol possesses two primary reactive sites: the terminal hydroxyl group and the aromatic ring. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, 4-(2-methylphenoxy)butanoic acid. This carboxylic acid derivative could then serve as a building block for more complex molecules, such as esters and amides, by reacting with various alcohols or amines.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This would allow for the introduction of a wide range of functional groups at the terminal position of the butoxy chain, making it a versatile intermediate for creating a library of substituted phenoxybutane derivatives.

Development of New Synthetic Methodologies Utilizing its Functional Groups

The structure of this compound offers opportunities for the development of novel synthetic methodologies. For instance, the ether linkage, while generally stable, can be cleaved under harsh acidic conditions, which could be explored for regioselective bond-breaking studies.

The presence of both an ether and an alcohol functionality on a flexible four-carbon chain could be exploited in intramolecular cyclization reactions to form oxygen-containing heterocyclic compounds. Research in this area could focus on developing new catalytic systems that enable selective cyclization, potentially leading to the synthesis of novel benzoxepine (B8326511) derivatives.

Investigation in Polymer Chemistry as a Monomer or Building Block for Novel Macromolecules

The primary alcohol group of this compound allows it to act as a monomer in step-growth polymerization. It could be used to synthesize polyesters or polyurethanes by reacting with dicarboxylic acids or diisocyanates, respectively. The resulting polymers would incorporate the 2-methylphenoxy group as a pendant side chain, which could influence the physical properties of the polymer, such as its glass transition temperature, solubility, and thermal stability.

Additionally, the hydroxyl group could be modified to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting monomer could then undergo chain-growth polymerization to produce polymers with the 4-(2-methylphenoxy)butoxy side group.

Exploration in Materials Science as a Component for Advanced Functional Materials

The aromatic ring in this compound makes it a candidate for incorporation into materials with specific optical or electronic properties. For example, derivatives of this compound could potentially be explored in the synthesis of photochromic materials. By attaching a photochromic moiety to the aromatic ring or the butanol chain, it might be possible to create novel materials that change color upon exposure to light.

In the context of solvent systems, the molecule possesses both a hydrophilic alcohol group and a lipophilic aryl ether component, giving it amphiphilic character. This could make it, or its derivatives, useful as a specialty solvent or as a component in solvent mixtures for specific applications where tuning polarity is important.

Studies of Solvent Effects and Solubility in Chemical Reactions

The solubility characteristics of this compound are not well-documented. However, based on its structure, it would be expected to be soluble in a range of organic solvents. Its potential as a solvent in chemical reactions could be a subject of study. The presence of the ether and alcohol functionalities could lead to specific solvent-solute interactions, potentially influencing reaction rates and selectivities. Research could involve quantifying its solubility in various standard solvents and studying its effect on the kinetics of well-understood organic reactions.

Table 2: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Potential Reactions | Potential Products |

| Primary Alcohol (-OH) | Oxidation | Aldehyde, Carboxylic Acid |

| Esterification | Ester | |

| Etherification | Ether | |

| Conversion to Leaving Group | Tosylate, Mesylate | |

| Aryl Ether (-O-) | Cleavage (harsh conditions) | Phenol (B47542), 1,4-Butanediol derivative |

| Aromatic Ring | Electrophilic Substitution | Substituted Aromatic Derivatives |

Fundamental Studies in Organic Reaction Mechanisms and Structure-Reactivity Relationships

The structure of this compound is suitable for fundamental studies in organic reaction mechanisms. For example, the ether cleavage reaction under different acidic conditions could be studied to determine the mechanism (Sₙ1 vs. Sₙ2) at the benzylic-like ether oxygen versus the primary alkyl ether oxygen.

Structure-reactivity relationship studies could involve synthesizing a series of related phenoxy butanols with different substituents on the aromatic ring and evaluating how these substituents affect the reactivity of the alcohol group or the stability of the ether linkage. Such studies would provide valuable data for understanding electronic and steric effects in this class of compounds.

Future Research Horizons for this compound

The chemical compound this compound represents a unique structure combining an aromatic ether with a primary alcohol. While specific research on this exact molecule is not extensively documented, its constituent functional groups suggest a variety of unexplored avenues for future scientific investigation. This article outlines potential research directions focused on sustainable synthesis, stereochemistry, real-time reaction analysis, computational modeling, and advanced material science applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methylphenoxy)-1-butanol, and how can reaction efficiency be improved?

- Methodology :

- Nucleophilic substitution : React 2-methylphenol with 4-chloro-1-butanol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C. Monitor progress via TLC or GC-MS .

- Biocatalytic synthesis : Explore lipases or esterases for stereoselective synthesis under mild conditions (e.g., 30–40°C, pH 7–8), reducing byproducts .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS (DB-5 column, 70 eV EI mode) to assess purity .

- Spectroscopy : Compare ¹H/¹³C NMR (CDCl₃, δ 1.2–4.5 ppm for aliphatic protons) and FT-IR (C-O-C stretch ~1,250 cm⁻¹) with reference databases .

- Elemental analysis : Validate molecular formula (C₁₁H₁₆O₂) with ≤0.3% deviation .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Screening protocols :

- Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) at 10–100 µM concentrations .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced potency?

- Methodology :

- Derivatization : Modify the phenoxy group (e.g., halogenation, methoxy substitution) or alcohol moiety (e.g., oxidation to ketone, esterification) .

- Computational modeling : Use DFT (B3LYP/6-31G*) to predict electronic effects or molecular docking (AutoDock Vina) to assess target binding .

- In vivo validation : Test top candidates in rodent models for pharmacokinetics (plasma half-life, bioavailability) .

Q. What strategies resolve contradictory data in biological activity assays for this compound?

- Troubleshooting :

- Batch variability : Standardize synthesis (e.g., strict solvent drying, inert atmosphere) and validate purity for each batch .

- Assay interference : Include controls for compound solubility (DMSO ≤1%) and autofluorescence .

- Dose-response curves : Use 8–12 concentration points with triplicate measurements to improve IC₅₀ reliability .

Q. How can metabolomic profiling identify degradation pathways or toxic metabolites of this compound?

- Workflow :

- In vitro incubation : Expose the compound to liver microsomes (human/rat) and analyze metabolites via LC-HRMS (Q-TOF, ESI+) .

- Data processing : Use software (e.g., Compound Discoverer) to annotate phase I/II metabolites (hydroxylation, glucuronidation) .

- Toxicity prediction : Cross-reference metabolites with databases like ToxCast or ADMETlab .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.